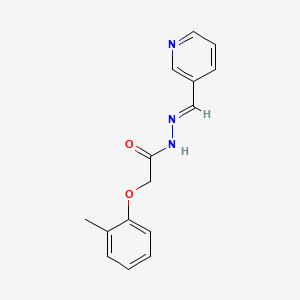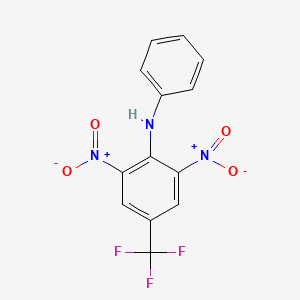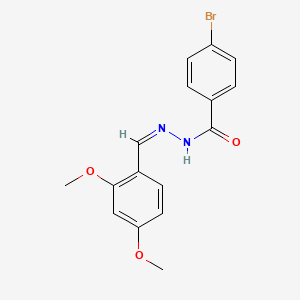![molecular formula C22H18N2O3 B3854766 5-benzyl-2-(4-methoxybenzylidene)-1H-pyrrolo[3,2-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3854766.png)
5-benzyl-2-(4-methoxybenzylidene)-1H-pyrrolo[3,2-c]pyridine-3,4(2H,5H)-dione
Descripción general
Descripción
5-benzyl-2-(4-methoxybenzylidene)-1H-pyrrolo[3,2-c]pyridine-3,4(2H,5H)-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as BMMD, and it has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
BMMD has been found to have potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antiviral activities. BMMD has also been found to inhibit the growth of certain bacteria and parasites. Furthermore, BMMD has been shown to have anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of BMMD is not fully understood. However, it has been suggested that BMMD may exert its pharmacological effects by modulating the activity of certain enzymes and proteins. For example, BMMD has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BMMD has also been found to inhibit the activity of histone deacetylase, an enzyme that is involved in gene expression.
Biochemical and Physiological Effects:
BMMD has been shown to have a number of biochemical and physiological effects. For example, BMMD has been found to induce apoptosis, or programmed cell death, in cancer cells. BMMD has also been found to inhibit the growth of certain fungi and viruses. Furthermore, BMMD has been found to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMMD has a number of advantages for lab experiments. It is relatively easy to synthesize, and it has a high yield. BMMD is also stable under a variety of conditions, which makes it suitable for use in a variety of assays. However, BMMD has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Furthermore, BMMD can be toxic to certain cells at high concentrations.
Direcciones Futuras
There are a number of future directions for research on BMMD. One possible direction is to investigate the potential of BMMD as an anticancer agent. Another possible direction is to investigate the potential of BMMD as an antifungal and antiviral agent. Furthermore, future research could focus on the development of more water-soluble derivatives of BMMD. Finally, future research could investigate the potential of BMMD as a therapeutic agent for other diseases, such as inflammation and oxidative stress-related disorders.
Conclusion:
In conclusion, 5-benzyl-2-(4-methoxybenzylidene)-1H-pyrrolo[3,2-c]pyridine-3,4(2H,5H)-dione is a synthetic compound that has potential applications in medicinal chemistry. It can be synthesized using a variety of methods, and it has been found to exhibit anticancer, antifungal, and antiviral activities. BMMD has a number of advantages for lab experiments, but it also has some limitations. Future research could focus on investigating the potential of BMMD as a therapeutic agent for a variety of diseases.
Propiedades
IUPAC Name |
(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-27-17-9-7-15(8-10-17)13-19-21(25)20-18(23-19)11-12-24(22(20)26)14-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUZXGLLMFYHK-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(N2)C=CN(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(N2)C=CN(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-butylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854686.png)

![2-[({4-[(2,4-dinitrophenyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B3854703.png)


![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3854730.png)

![methyl 4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3854741.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3-phenylpropanamide](/img/structure/B3854747.png)
![4-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B3854752.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854755.png)
![1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine](/img/structure/B3854760.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3854770.png)
![6-{[(4-acetylphenyl)amino]carbonyl}-3-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3854777.png)